molecular formula C11H7BrINO4 B8151374 2,5-Dioxopyrrolidin-1-yl 3-bromo-5-iodobenzoate

2,5-Dioxopyrrolidin-1-yl 3-bromo-5-iodobenzoate

Cat. No.: B8151374
M. Wt: 423.99 g/mol
InChI Key: ZUKJOMAZAOGYNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-Dioxopyrrolidin-1-yl 3-bromo-5-iodobenzoate: is a chemical compound that belongs to the class of benzoates It is characterized by the presence of bromine and iodine atoms attached to the benzene ring, along with a pyrrolidin-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dioxopyrrolidin-1-yl 3-bromo-5-iodobenzoate typically involves the esterification of 3-bromo-5-iodobenzoic acid with 2,5-dioxopyrrolidin-1-yl. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include an inert atmosphere and a temperature range of 0-25°C to ensure optimal yield and purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 2,5-Dioxopyrrolidin-1-yl 3-bromo-5-iodobenzoate is used as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a building block in the design of novel pharmaceuticals. Its derivatives may exhibit biological activities such as anticonvulsant and anticancer properties .

Industry: The compound is also utilized in materials science for the development of advanced materials with specific properties. For example, it can be used in the synthesis of polymers and nanomaterials .

Mechanism of Action

The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 3-bromo-5-iodobenzoate is primarily related to its ability to undergo nucleophilic substitution reactions. The presence of bromine and iodine atoms makes the benzene ring highly reactive towards nucleophiles, allowing for the formation of various derivatives. These derivatives can interact with biological targets, such as enzymes and receptors, leading to potential therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 2,5-Dioxopyrrolidin-1-yl 3-bromo-5-iodobenzoate is unique due to the presence of both bromine and iodine atoms, which enhance its reactivity and versatility in chemical synthesis. This dual halogenation allows for a broader range of chemical transformations compared to its mono-halogenated counterparts .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-bromo-5-iodobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrINO4/c12-7-3-6(4-8(13)5-7)11(17)18-14-9(15)1-2-10(14)16/h3-5H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUKJOMAZAOGYNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C2=CC(=CC(=C2)I)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrINO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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